Boc-4-iodo-L-phenylalanine
Overview
Description
Boc-4-iodo-L-phenylalanine is a derivative of L-phenylalanine, an amino acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group and an iodine atom attached to the phenyl ring. This compound is commonly used in peptide synthesis and serves as an intermediate in the preparation of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-4-iodo-L-phenylalanine typically involves the following steps:
Iodination of L-phenylalanine: L-phenylalanine is used as the starting material.
Amino Protection: The amino group of the iodinated phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines under mild conditions.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, and amines.
Coupling Products: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Boc-4-iodo-L-phenylalanine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-4-iodo-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The iodine atom allows for selective functionalization and modification of the phenyl ring, enabling the synthesis of complex molecules .
Comparison with Similar Compounds
4-Iodo-L-phenylalanine: Similar to Boc-4-iodo-L-phenylalanine but lacks the Boc protective group.
4-Borono-L-phenylalanine: Contains a boron atom instead of iodine, used in boron neutron capture therapy.
4-Chloro-L-phenylalanine: Contains a chlorine atom instead of iodine, used in various organic syntheses.
Uniqueness: this compound is unique due to the presence of both the Boc protective group and the iodine atom. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
(2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZDBGQWRBTHN-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373161 | |
Record name | Boc-4-iodo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62129-44-6 | |
Record name | N-tert-Butoxycarbonyl-4-iodo-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62129-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-4-iodo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-4-iodo-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Boc-4-iodo-L-phenylalanine particularly useful in palladium-catalyzed cross-coupling reactions?
A1: The iodine atom in this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This enables the introduction of various substituents at the 4-position of the phenyl ring. For instance, research has demonstrated its successful application in synthesizing N-t-Boc-4-S-t-butyl-L-thiophenylalanine. This involved a palladium-catalyzed cross-coupling reaction using either t-butylthiol [, ] or sodium t-butylthiolate [, ] as coupling partners. The choice of catalyst system, specifically the ligand, plays a crucial role in optimizing the reaction efficiency for each thiol derivative.
Q2: Beyond the synthesis of thiophenylalanine derivatives, are there other applications for this compound in organic synthesis?
A2: Yes, this compound serves as a valuable precursor for the synthesis of other non-natural amino acids. One notable example is its use in preparing 4-hydroxymethyl-L-phenylalanine []. This synthesis involves a two-step process:
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